Pentaerythritol triallyl ether

Übersicht

Beschreibung

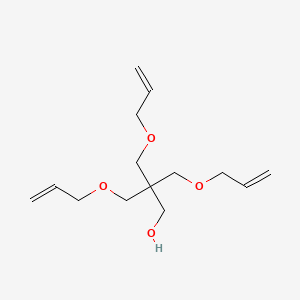

Pentaerythritol triallyl ether is an organic compound with the chemical formula C14H24O4. It is a versatile chemical used in various industrial applications due to its unique properties. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents and has a relatively low toxicity. It is primarily used as a crosslinking agent in polymer chemistry, contributing to the formation of high-performance polymers with enhanced mechanical and thermal properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol triallyl ether typically involves the reaction of pentaerythritol with allyl halides in the presence of a base. The process can be summarized in the following steps:

Reactants Preparation: Pentaerythritol, an alkali metal hydroxide (such as sodium hydroxide), water, and an inert organic solvent are mixed in appropriate ratios.

Phase-Transfer Catalysis: A phase-transfer catalyst is added to the mixture, and allyl halide is slowly introduced. The reaction mixture is agitated to facilitate the etherification reaction.

Post-Reaction Processing: After the reaction, the mixture is washed to remove salts, unreacted alkali metal hydroxide, and the phase-transfer catalyst.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-Scale Reactors: Using large-scale reactors to mix pentaerythritol, allyl halides, and catalysts.

Continuous Stirring and Heating: Continuous stirring and controlled heating to ensure complete reaction.

Efficient Separation Techniques: Employing efficient separation techniques such as distillation and filtration to purify the product.

Analyse Chemischer Reaktionen

Types of Reactions: Pentaerythritol triallyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions where allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and acids are employed for substitution reactions.

Major Products Formed:

Epoxides: Formed through oxidation.

Alcohols: Resulting from reduction.

Substituted Ethers: Produced via substitution reactions

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

PETA serves as an important crosslinking agent due to its three allyl groups, which can react with various functional groups in polymers. Its applications include:

- Crosslinkers for Superabsorbent Polymers (SAPs) : PETA enhances the mechanical properties and water retention capabilities of SAPs, making it valuable in products like diapers and agricultural gels .

- Unsaturated Polyesters : It is used to improve the thermal stability and mechanical strength of unsaturated polyester resins, which are widely utilized in coatings and composite materials .

- UV Curing Resins : PETA acts as a photoinitiator in UV curing systems, facilitating rapid curing processes essential for coatings and inks .

- Polyurethane Resins : It contributes to the formation of polyurethane networks, enhancing flexibility and durability in various applications including adhesives and sealants .

Superabsorbent Polymers

A study demonstrated that incorporating PETA into SAP formulations significantly improved water absorption capacity and retention time compared to traditional formulations without crosslinkers. The modified SAP exhibited enhanced mechanical properties suitable for high-performance applications in hygiene products.

UV-Curable Coatings

Research indicated that PETA-based UV-curable coatings showed superior hardness and chemical resistance compared to those using conventional crosslinkers. The rapid curing time facilitated by PETA allows for efficient manufacturing processes in industrial settings.

Polyurethane Applications

In a comparative analysis of polyurethane foams, those incorporating PETA exhibited improved resilience and thermal stability. The study highlighted PETA's role in enhancing the performance characteristics of flexible foams used in furniture and automotive industries.

Comparative Data Table

The following table summarizes key properties and performance metrics of PETA across different applications:

| Application Type | Key Benefits | Performance Metrics |

|---|---|---|

| Superabsorbent Polymers | Increased water retention | Absorption capacity: Up to 500% |

| Unsaturated Polyesters | Enhanced thermal stability | Tg increase: +20°C |

| UV Curing Resins | Faster curing times | Cure time: < 30 seconds |

| Polyurethane Resins | Improved flexibility | Tensile strength: +30% |

Wirkmechanismus

The mechanism of action of pentaerythritol triallyl ether involves its ability to form crosslinks between polymer chains. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. The molecular targets include the hydroxyl groups of pentaerythritol and the allyl groups, which participate in polymerization reactions. The pathways involved include free radical polymerization and thiol-ene reactions .

Vergleich Mit ähnlichen Verbindungen

Trimethylolpropane diallyl ether: Similar in structure but with different crosslinking properties.

Pentaerythritol tetraacrylate: Used in similar applications but with different reactivity and properties.

Trimethylolpropane tris(3-mercaptopropionate): Another crosslinking agent with distinct chemical behavior.

Uniqueness: Pentaerythritol triallyl ether is unique due to its combination of three allyl groups and one hydroxyl group, providing a balance of reactivity and stability. This makes it particularly suitable for applications requiring high-performance polymers with specific mechanical and thermal properties .

Eigenschaften

IUPAC Name |

3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRWKWGEFZTOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(COCC=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044806 | |

| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-17-6 | |

| Record name | Pentaerythritol triallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-09536 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(2-propen-1-yloxy)-2,2-bis[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL PENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1PKB14FG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Pentaerythritol triallyl ether in material science?

A1: this compound (PETAE) is primarily used as a crosslinking agent in the synthesis of polymer networks. Its three allyl groups can react with thiol groups via thiol-ene reactions, leading to the formation of crosslinked structures. This property makes PETAE useful for modifying the thermal and mechanical properties of various polymers. For example, PETAE has been successfully incorporated into:

- Thiol-ene networks: PETAE enhances the glass transition temperature and influences the mechanical properties of thiol-ene networks based on pentaerythritol tetra(3-mercaptopropionate) (PETMP) and monomers like this compound (APE) or allyl isocyanurate (TTT). []

- Biodegradable elastomers: PETAE, due to its hydrophilic and soft nature, can be used as a crosslinker to tune the properties of poly(lactide)-poly(ethylene glycol)-poly(lactide) (PLA-PEG-PLA) based degradable elastomers for biomedical applications. []

- Hydrogel composite membranes: PETAE acts as a crosslinker in the fabrication of polyethersulfone (PES) ultrafiltration membranes, impacting their fouling resistance and selectivity properties. []

Q2: How does the concentration of this compound affect the properties of polymer networks?

A2: The concentration of PETAE plays a crucial role in determining the final properties of the polymer networks.

- Water permeability and selectivity: In hydrogel composite membranes, PETAE concentration influences both water flux and molecular weight cut-off, indicating its role in controlling pore size and membrane structure. []

Q3: Are there any known toxicity concerns associated with this compound?

A3: While PETAE itself is not extensively studied for toxicity, research suggests potential concerns due to its metabolic pathway. A QSAR study highlighted that PETAE can be metabolized into acrolein, a known toxic electrophile. [] This metabolic conversion involves a monooxygenase-mediated free radical proton abstraction followed by enzymatic hydroxylation and decomposition. Acrolein can then react with nucleophilic groups in biological macromolecules, potentially leading to toxicity. []

Q4: What analytical techniques are used to characterize this compound and its incorporation into polymers?

A4: Several analytical techniques are employed to characterize PETAE and its effects on polymer properties:

- Real-time FTIR: This technique monitors the photopolymerization kinetics of PETAE containing formulations, providing information about reaction rates and conversion. []

- Dynamic thermomechanical analysis (DMTA): DMTA helps determine the glass transition temperature (Tg) of the polymer networks, which is influenced by the crosslinking density and flexibility imparted by PETAE. []

- Thermogravimetric analysis (TGA): This technique assesses the thermal stability of the polymer networks containing PETAE, providing information about their degradation behavior. []

- Microscopic measurements: Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the morphology and structure of PETAE-containing polymer networks, particularly in membrane applications. []

Q5: What are the environmental considerations related to this compound?

A5: While specific environmental impact studies on PETAE are limited in the provided research, its potential to degrade into acrolein raises concerns. [] Acrolein is known for its toxicity to aquatic life. Therefore, appropriate waste management and potential mitigation strategies, such as exploring biodegradable alternatives to PETAE, are crucial for responsible use and disposal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.